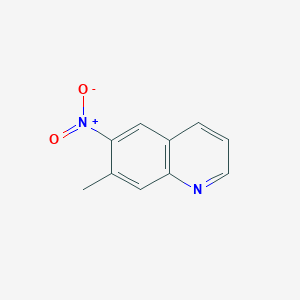

7-Methyl-6-nitroquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methyl-6-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-5-9-8(3-2-4-11-9)6-10(7)12(13)14/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUHNURQEZRHGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 7 Methyl 6 Nitroquinoline

Established Synthetic Routes to Substituted Quinoline (B57606) Scaffolds

The construction of the quinoline ring system is a well-established area of organic chemistry, with several named reactions providing versatile pathways to a wide array of substituted derivatives. These methods are crucial for creating the initial 7-methylquinoline (B44030) precursor required for the synthesis of 7-methyl-6-nitroquinoline.

Skraup Synthesis and its Variants for Quinoline Ring Formation

The Skraup synthesis is a classic and widely used method for the preparation of quinolines. organicreactions.orgpharmaguideline.com It involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. organicreactions.org In the context of synthesizing a precursor for this compound, the starting material would be an m-substituted aniline (B41778). The reaction of m-toluidine (B57737) with glycerol under Skraup conditions typically yields a mixture of 5-methylquinoline (B1294701) and 7-methylquinoline. brieflands.comsemanticscholar.org

The reaction mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein. iipseries.org This is followed by the conjugate addition of the aniline to the acrolein. The resulting intermediate then undergoes cyclization and oxidation to form the quinoline ring. iipseries.org The position of the substituent on the resulting quinoline is dependent on the initial aniline. For instance, using m-toluidine can lead to both 7-methyl and 5-methyl isomers. brieflands.com

Variants of the Skraup synthesis have been developed to improve yields and reduce the often-violent nature of the original reaction. researchgate.net These modifications can include the use of different oxidizing agents or the in situ generation of the α,β-unsaturated aldehyde or ketone. organicreactions.org

| Reaction | Reactants | Key Features |

| Skraup Synthesis | Aromatic amine, glycerol, sulfuric acid, oxidizing agent | Forms quinoline ring; can produce isomeric mixtures with substituted anilines. organicreactions.orgpharmaguideline.combrieflands.com |

Doebner-Miller Condensation in Nitroquinoline Synthesis

The Doebner-Miller reaction, also known as the Skraup-Doebner-von Miller synthesis, is another important method for synthesizing quinolines. wikipedia.org It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.org This method is particularly useful for preparing substituted quinolines. iipseries.org

The reaction can be used to synthesize nitroquinolines by starting with a nitro-substituted aniline. For instance, the reaction of an appropriate aniline with an α,β-unsaturated aldehyde or ketone can lead to the formation of a nitroquinoline derivative. youtube.compublish.csiro.au The mechanism is complex and is thought to involve the initial formation of a β-anilino carbonyl compound, which then undergoes cyclization and oxidation. wikipedia.org Lewis acids like tin tetrachloride and Brønsted acids such as p-toluenesulfonic acid can catalyze the reaction. wikipedia.org

| Reaction | Reactants | Catalyst | Key Features |

| Doebner-Miller Condensation | Aniline, α,β-unsaturated carbonyl compound | Acid (Lewis or Brønsted) | Synthesizes substituted quinolines, including nitroquinolines. iipseries.orgwikipedia.orgyoutube.com |

Conrad-Limpach Quinoline Synthesis Applications

The Conrad-Limpach synthesis is a method for producing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) by reacting anilines with β-ketoesters. iipseries.orgwikipedia.org The reaction proceeds through the formation of a Schiff base, followed by cyclization. wikipedia.org The conditions of the reaction, particularly the temperature, can influence the final product. pharmaguideline.com

While this method primarily yields 4-hydroxyquinolines, it can be adapted for the synthesis of various substituted quinolines. mdpi.com For example, using a substituted aniline and a suitable β-ketoester can introduce substituents at various positions on the quinoline ring. The initial product can then be further modified to obtain the desired quinoline derivative. The synthesis of 4-hydroxy-2-methyl-6-nitroquinoline derivatives has been reported using nitroaniline and a vinyl ether with sulfuric acid via the Conrad-Limpach synthesis. iipseries.org

| Reaction | Reactants | Product Type | Key Features |

| Conrad-Limpach Synthesis | Aniline, β-ketoester | 4-Hydroxyquinoline | Can be used to synthesize substituted quinolines, including nitro derivatives. iipseries.orgwikipedia.orgmdpi.com |

Combes Synthesis for Quinoline Derivatives

The Combes quinoline synthesis involves the condensation of an aniline with a β-diketone in the presence of an acid catalyst, typically sulfuric acid, to form a substituted quinoline. pharmaguideline.comwikipedia.orgwikiwand.com The reaction proceeds through the formation of an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the quinoline product. iipseries.orgwikipedia.org

This method is particularly useful for preparing 2,4-disubstituted quinolines. iipseries.org The regioselectivity of the Combes synthesis can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org For example, the use of methoxy-substituted anilines can favor the formation of 2-CF3-quinolines when reacted with a fluorinated β-diketone. wikipedia.org This control over regioselectivity makes the Combes synthesis a valuable tool for accessing specific quinoline derivatives.

| Reaction | Reactants | Catalyst | Product Type |

| Combes Synthesis | Aniline, β-diketone | Acid (e.g., H2SO4) | 2,4-Disubstituted quinolines iipseries.orgwikipedia.org |

Selective Nitration Strategies for Methylquinolines

Once the 7-methylquinoline precursor has been synthesized, the next critical step is the introduction of the nitro group at the C-6 position. This requires a regioselective nitration process that favors substitution at the desired carbon atom.

Regioselective Nitration Processes for 7-Methylquinoline Precursors

The nitration of methylquinolines is a key step in the synthesis of various nitro-substituted derivatives. The position of the methyl group on the quinoline ring directs the incoming nitro group to specific positions. In the case of 7-methylquinoline, the methyl group is an activating group and directs electrophilic substitution to the ortho and para positions.

The nitration of 7-methylquinoline is typically carried out using a mixture of nitric acid and sulfuric acid. brieflands.com Research has shown that the nitration of 7-methylquinoline can selectively yield 7-methyl-8-nitroquinoline (B1293703). brieflands.comsemanticscholar.org However, to obtain this compound, different starting materials or synthetic strategies are necessary. One approach involves the nitration of a 6-substituted-7-methylquinoline precursor where the 6-substituent can later be converted to a nitro group or directs nitration to the 6-position.

Another strategy involves starting with a molecule that already contains the desired substitution pattern. For example, the synthesis of 6-methylamino-7-methyl-5-nitroquinoline (B14566) has been reported, which involves the nitration of 7-methylquinoline to 7-methyl-5-nitroquinoline, followed by other transformations.

It is important to note that direct nitration of 7-methylquinoline does not typically yield this compound as the major product due to the directing effects of the methyl group and the quinoline nitrogen. Therefore, multi-step synthetic sequences are generally required to achieve the desired this compound isomer.

Influence of Reaction Conditions on Nitration Outcome

The introduction of a nitro group onto the 7-methylquinoline scaffold is a critical step, and the outcome is highly dependent on the reaction conditions. The directing effects of the methyl group (an ortho-, para-director) on the benzene (B151609) ring of the quinoline system play a significant role in the regioselectivity of the nitration.

Research into the nitration of 7-methylquinoline's precursor, m-toluidine, via the Skraup synthesis, typically yields a mixture of 7-methylquinoline and 5-methylquinoline, often in a 2:1 ratio. brieflands.com Subsequent nitration of this mixture demonstrates the profound influence of the reaction environment. When a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is used at low temperatures (e.g., -5°C), a highly selective reaction occurs. brieflands.comsemanticscholar.org Under these conditions, the nitration of 7-methylquinoline exclusively forms the 7-methyl-8-nitroquinoline isomer. brieflands.comsemanticscholar.org Surprisingly, the 5-methylquinoline present in the mixture does not readily react, allowing for the selective synthesis and isolation of pure 7-methyl-8-nitroquinoline from the mixed precursors. brieflands.comsemanticscholar.org This selectivity is crucial, as it circumvents the need for a difficult separation of the initial methylquinoline isomers. brieflands.com

The conditions for this selective nitration are detailed in the table below.

Table 1: Reaction Conditions for the Selective Nitration of 7-Methylquinoline

| Parameter | Condition | Source |

|---|---|---|

| Nitrating Agent | Fuming HNO₃ in concentrated H₂SO₄ | brieflands.comsemanticscholar.org |

| Temperature | -5°C during addition, then stirred for 40 min without cooling bath | semanticscholar.org |

| Starting Material | Mixture of 7- and 5-methylquinoline | brieflands.comsemanticscholar.org |

| Primary Product | 7-Methyl-8-nitroquinoline | brieflands.comsemanticscholar.org |

| Observed Selectivity | High selectivity for the 8-nitro isomer; 5-methylquinoline remains largely unreacted | brieflands.comsemanticscholar.org |

Green Chemistry Approaches in this compound Synthesis

Traditional quinoline synthesis methods, such as the Skraup reaction, often rely on harsh conditions, including strong acids and high temperatures, which raise environmental concerns. brieflands.comnih.gov In response, green chemistry principles are being increasingly applied to the synthesis of quinoline derivatives to minimize waste, reduce energy consumption, and avoid hazardous substances. researchgate.netijpsjournal.com

Key green strategies applicable to this compound synthesis include:

Microwave-Assisted Synthesis (MAS): This technique can dramatically reduce reaction times and improve yields compared to conventional heating. ijpsjournal.comchemicalbook.com For instance, the synthesis of 7-nitro-quinoline has been reported using a Ni-modified Beta zeolite catalyst under microwave irradiation, highlighting a greener path for nitroquinoline production. chemicalbook.com

Use of Greener Solvents: Shifting from hazardous solvents to more environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a cornerstone of green synthesis. tandfonline.com Water, in particular, has been successfully used as a solvent for the synthesis of quinoline derivatives, often leading to high yields. tandfonline.com

Solid Acid Catalysts: To circumvent the use of corrosive and difficult-to-recycle liquid acids like H₂SO₄, solid acid catalysts are being employed. mrs-k.or.kr These catalysts, which can include zeolites or sulfated metal oxides, are advantageous as they are often stable, easily separated from the reaction mixture, and reusable. tandfonline.commrs-k.or.kr

These methodologies represent a paradigm shift towards more sustainable and efficient chemical manufacturing. researchgate.net

Nanomaterial-Assisted Synthesis of Nitroquinolines

The use of nanocatalysts in organic synthesis has emerged as a superior alternative to traditional methods, offering advantages such as high efficiency, selectivity, and catalyst recyclability. nih.govacs.org Nanomaterials provide a high surface area for reactions to occur, which can lead to enhanced reaction rates and yields. nih.gov

While research specifically on this compound is limited, a study on the closely related compound 2-methyl-6-nitroquinoline (B57331) demonstrates the potential of this technology. nih.gov The use of silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂) as a "near-homogeneous" catalyst has been shown to significantly improve the synthesis. nih.gov The acidic surface of the silica (B1680970) coating is believed to stabilize unstable intermediates, thereby enhancing the reaction. nih.gov

The key findings from this nanomaterial-assisted synthesis are summarized below.

Table 2: Comparison of Traditional vs. Nanocatalyst-Assisted Synthesis of 2-Methyl-6-nitroquinoline

| Method | Catalyst | Reaction Time | Yield | Source |

|---|---|---|---|---|

| Traditional | Concentrated HCl | 110 min | 47% | nih.gov |

| Nanomaterial-Assisted | Fe₃O₄@SiO₂ (40 nm) | 80 min | 81% | nih.gov |

Furthermore, other nanocatalysts have proven effective for the nitration step itself. Nanosulfated silica and various metal oxides on silica supports (e.g., Nb₂O₅/SiO₂, MoO₃/SiO₂) have been used for the nitration of aromatic compounds, offering a greener alternative to traditional nitrating mixtures. mrs-k.or.krchemicalpapers.com These solid acid nanocatalysts can be easily recovered and reused, reducing waste and operational costs. mrs-k.or.krgoogle.com

Optimization of Synthetic Yields and Purity

Optimizing the yield and purity of this compound is paramount for its use as a chemical intermediate. This involves fine-tuning various reaction parameters and employing advanced synthetic strategies.

Purity Optimization: As discussed previously, achieving high purity can be accomplished by exploiting the regioselectivity of the nitration reaction. By carefully controlling conditions (fuming HNO₃/H₂SO₄ at -5°C), it is possible to selectively nitrate (B79036) 7-methylquinoline to its 8-nitro isomer with an excellent yield of 99% based on the starting 7-methylquinoline, even in the presence of the 5-methyl isomer. brieflands.comsemanticscholar.org This selective synthesis is a powerful tool for ensuring a high-purity product without complex purification steps. brieflands.com

Yield Optimization: Nanocatalysis provides a clear pathway to enhanced yields. The doubling of the reaction yield for 2-methyl-6-nitroquinoline from 47% to 81% by using Fe₃O₄@SiO₂ nanoparticles is a testament to this approach. nih.gov Optimization in this study also involved determining the ideal catalyst loading, which was found to be 6% (w/w). nih.gov Other optimization strategies involve the systematic adjustment of parameters like reaction temperature, time, and molar ratios of reactants, which can be guided by methodologies such as response surface analysis to find the ideal conditions for maximizing yield. chemicalpapers.com In other complex quinoline syntheses, switching from microwave to conventional heating and changing the base has been shown to improve isolated yields from 41% to 81%, demonstrating that a comprehensive evaluation of reaction conditions is crucial for optimization. nih.gov

Reactivity and Chemical Transformations of 7 Methyl 6 Nitroquinoline

Chemical Transformations of the Nitro Group

The nitro group at the C6 position is a key functional handle that significantly influences the molecule's reactivity and serves as a primary site for chemical modification. Its strong electron-withdrawing nature activates the benzene (B151609) ring for certain reactions while deactivating it for others.

The nitro group of nitroquinoline derivatives can be readily reduced to the corresponding amino group under mild conditions. nih.gov This transformation is a fundamental step in the synthesis of various functionalized quinolines, as the resulting amino group is a versatile building block for further derivatization. nih.gov

One common method for this reduction involves the use of stannous chloride (tin(II) chloride). nih.gov This reagent is effective for a range of nitroquinolines and is tolerant of many other functional groups, including alkyl substituents and halogens, offering a simple and rapid transformation with high yields. nih.gov Another approach involves enzymatic reduction. For instance, the enzyme system xanthine/xanthine oxidase has been shown to convert 6-nitroquinoline into the fluorescent 6-aminoquinoline, a process that occurs selectively under hypoxic (low oxygen) conditions. nih.gov This reaction proceeds through intermediate species such as nitroso and hydroxylamino derivatives. nih.gov

Table 1: Selected Reduction Reactions of Nitroquinolines

| Reagent/System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Stannous Chloride (SnCl₂) | Mild conditions | Aminoquinoline | Up to 86% | nih.gov |

| Xanthine/Xanthine Oxidase | Hypoxic | 6-Aminoquinoline | - | nih.gov |

The powerful electron-withdrawing nature of the nitro group makes the quinoline (B57606) ring electron-deficient, thereby activating it towards nucleophilic attack. mdpi.comscielo.br This allows for Nucleophilic Aromatic Substitution of Hydrogen (SNH), a reaction where a nucleophile replaces a hydrogen atom on the aromatic ring, typically at positions ortho or para to the nitro group. researchgate.netresearchgate.net

For 7-methyl-6-nitroquinoline, the positions ortho to the C6-nitro group are C5 and C7. Since C7 is already occupied by a methyl group, nucleophilic attack is regioselectively directed to the C5 position. researchgate.net This type of reaction, often referred to as Vicarious Nucleophilic Substitution (VNS), is a powerful tool for C-C and C-N bond formation. mdpi.comresearchgate.net The reaction mechanism involves the initial addition of a nucleophile to the electron-deficient ring, followed by the elimination of a hydrogen atom. researchgate.net Studies on related nitroquinolines, such as 6-nitroquinoline, show reactions with potassium cyanide and various nitroalkanes, leading to substitution at the C5 position. rsc.orgrsc.org

Reactivity of the Methyl Group in Functionalization

The methyl group at the C7 position also influences the molecule's reactivity. The protons on a methyl group attached to a quinoline ring can exhibit acidity, particularly at the C2 position. mdpi.com In the presence of a strong base, such as the potassium tert-butoxide often used in VNS reactions, there can be a competing reaction where the base abstracts a proton from the methyl group instead of facilitating the nucleophilic attack on the ring. mdpi.com This can lead to the formation of an anionic intermediate at the methyl group, which could then participate in other reactions, potentially complicating the desired nucleophilic substitution.

Electrophilic and Nucleophilic Reactions on the Quinoline Ring System

The reactivity of the quinoline ring system towards electrophilic and nucleophilic attack is heavily modulated by the existing substituents.

Electrophilic Reactions: The nitro group is a strong deactivating group for electrophilic aromatic substitution, making further reactions like nitration difficult. The quinoline system itself is generally resistant to electrophilic attack, particularly on the pyridine (B92270) ring. While nitration of 7-methylquinoline (B44030) (the parent compound without the nitro group) selectively yields 7-methyl-8-nitroquinoline (B1293703), the presence of the C6-nitro group in this compound would strongly deactivate the benzene ring, making subsequent electrophilic substitution highly unfavorable. brieflands.com

Nucleophilic Reactions: As discussed, the nitro group activates the benzene portion of the ring for SNH reactions, primarily at the C5 position. researchgate.netrsc.org The pyridine ring of the quinoline system is inherently electron-deficient and can also be susceptible to nucleophilic attack, such as in the Chichibabin amination, which typically occurs at the C2 or C4 positions. researchgate.net However, the specific reactivity of this compound in a Chichibabin-type reaction would depend on the reaction conditions and the directing effects of both the methyl and nitro groups.

Derivatization Strategies for this compound

The functional groups on this compound provide multiple avenues for creating a diverse range of derivatives. Key strategies involve transformations of the nitro group and substitutions on the quinoline ring.

Direct amination of the quinoline ring can be achieved via the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction introduces an amino group or a substituted amino group onto the ring, typically at a position activated by the nitro group. nih.govresearchgate.net For this compound, this amination is expected to occur regioselectively at the C5 position. researchgate.net

Various aminating agents have been successfully used in the VNS amination of nitroquinolines. These reactions are typically carried out in the presence of a strong base. researchgate.net

Table 2: Amination of Nitroquinolines via VNS Reaction

| Aminating Agent | Base | Solvent | Position of Substitution | Reference |

|---|---|---|---|---|

| 9H-Carbazole | tert-BuOK | THF | ortho to nitro group | nih.govmdpi.com |

| 1,1,1-Trimethylhydrazinium iodide (TMHI) | t-BuOK | DMSO | ortho and para to nitro group | researchgate.net |

These methods provide a direct route to amino-substituted derivatives, which are valuable intermediates in medicinal chemistry and materials science. nih.gov

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other key molecular attributes.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. For 7-methyl-6-nitroquinoline, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to predict bond lengths, bond angles, and dihedral angles. This information is foundational for understanding the molecule's three-dimensional shape and steric properties. Furthermore, DFT provides insights into electronic properties such as total energy, dipole moment, and the distribution of electron density.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in electrophilic and nucleophilic interactions.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. The MEP surface is color-coded to represent different electrostatic potential values. Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, prone to nucleophilic attack. Green areas represent neutral potential. An MEP map of this compound would highlight the electron-rich nitro group and nitrogen atom in the quinoline (B57606) ring, as well as any electron-deficient regions, thereby providing a visual guide to its reactive sites.

Derived from DFT calculations, global chemical reactivity descriptors provide quantitative measures of a molecule's reactivity and stability. Key descriptors include:

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud deformation.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors would be calculated for this compound using the energies of the HOMO and LUMO, offering a deeper, quantitative understanding of its chemical behavior.

Spectroscopic Parameter Prediction and Validation

Computational methods are also employed to simulate and predict spectroscopic data, which can then be used to validate and interpret experimental findings.

Theoretical vibrational analysis is a powerful technique for assigning the vibrational modes observed in experimental Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectra. By performing frequency calculations using DFT, a set of theoretical vibrational frequencies and their corresponding intensities can be obtained. These calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the computational method. For this compound, this analysis would allow for a detailed assignment of the various stretching, bending, and torsional vibrations of the quinoline ring, methyl group, and nitro group, providing a comprehensive understanding of its molecular vibrations.

Electronic Spectra (UV-Vis, Fluorescence) Calculations

The electronic absorption and emission spectra of aromatic molecules like this compound are governed by transitions between electronic energy levels. Time-Dependent Density Functional Theory (TD-DFT) is a prominent computational method used to predict these spectra with considerable accuracy. mdpi.comnih.gov This approach allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com

For quinoline derivatives, the electronic spectra are typically characterized by π → π* transitions. nih.gov The introduction of a methyl group (an electron-donating group) and a nitro group (a strong electron-withdrawing group) into the quinoline framework is expected to significantly modulate these transitions. The nitro group, in particular, can induce intramolecular charge transfer (ICT) character in the electronic transitions, which often results in a red-shift (bathochromic shift) of the absorption bands. qu.edu.qa

While specific TD-DFT calculations for this compound are not extensively documented, data from analogous nitro-substituted aromatic systems provide a clear indication of the expected results. Calculations are typically performed using a hybrid functional, such as B3LYP or CAM-B3LYP, with a suitable basis set like 6-31+G(d). qu.edu.qarsc.org The results for a related nitro-substituted heterocyclic compound show distinct electronic transitions that can be assigned to specific molecular orbital contributions.

Table 1: Representative TD-DFT Calculation Results for a Nitro-Substituted Heterocyclic Compound

| Excitation | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

|---|---|---|---|---|

| S₀ → S₁ | 395 | 0.25 | HOMO → LUMO | π → π* / ICT |

| S₀ → S₂ | 340 | 0.12 | HOMO-1 → LUMO | π → π* |

| S₀ → S₃ | 298 | 0.31 | HOMO → LUMO+1 | π → π* |

Note: This data is representative of computational studies on similar nitroaromatic compounds and serves to illustrate the typical output of such calculations.

Fluorescence spectra can also be computationally modeled by first optimizing the geometry of the first excited state (S₁) and then calculating the energy of the transition back to the ground state (S₀). The difference in energy between the absorption and emission maxima is known as the Stokes shift, which provides insight into the geometric and electronic reorganization of the molecule upon excitation.

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions at a molecular level. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine activation energies, thereby gaining a deep understanding of reaction pathways and selectivity.

For nitroquinoline compounds, a key reaction is the electrophilic aromatic substitution (EAS) used for their synthesis, specifically nitration. Theoretical studies on the nitration of related heterocyclic systems, like tetrahydroquinoline, have been performed to understand the regioselectivity of the reaction. nih.gov Using DFT, researchers can model the attack of the nitronium ion (NO₂⁺) on the aromatic ring and calculate the energies of the possible intermediates (sigma complexes). nih.gov The relative stability of these intermediates often dictates the final product distribution.

In the case of 7-methylquinoline (B44030), the methyl group is an ortho-, para-directing group, while the quinoline nitrogen deactivates the heterocyclic ring. Computational models would predict that nitration is most likely to occur on the carbocyclic ring. The calculation of activation barriers for the formation of different isomers (e.g., 6-nitro vs. 8-nitro) can explain why one product is favored over another under specific reaction conditions. Such studies confirm that the stability of the transition state leading to a particular isomer is the key determining factor for regioselectivity.

Solvent Effects on Electronic Structure and Reactivity

The surrounding solvent can have a profound impact on the electronic structure and reactivity of a solute molecule, a phenomenon known as solvatochromism. eurjchem.com These effects are particularly pronounced for polar molecules like this compound, which possess significant ground-state dipole moments that can change upon electronic excitation. Computational models, particularly those employing a Polarizable Continuum Model (PCM) like the Integral Equation Formalism PCM (IEFPCM), are highly effective at simulating these solvent effects. qu.edu.qamdpi.com

In these models, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution. This allows for the calculation of spectral shifts (either blue shifts/hypsochromic or red shifts/bathochromic) as the polarity of the solvent changes. researchgate.net For molecules where the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red shift in the absorption spectrum. mdpi.com The presence of the nitro group in this compound suggests a significant potential for such positive solvatochromism.

Theoretical calculations can quantify this effect by computing the UV-Vis spectra in simulated solvent environments of varying dielectric constants. The results can be used to predict how the molecule's color and photophysical properties will change in different media.

Table 2: Predicted Solvatochromic Shifts in Absorption Maxima (λ_max) for a Generic Nitroaromatic Compound

| Solvent | Dielectric Constant (ε) | Calculated λ_max (nm) | Shift from Gas Phase (nm) |

|---|---|---|---|

| Gas Phase | 1.0 | 380 | 0 |

| Hexane | 1.9 | 384 | +4 |

| Dichloromethane | 8.9 | 395 | +15 |

| Ethanol | 24.6 | 402 | +22 |

| Water | 78.4 | 408 | +28 |

Note: This table illustrates the general trend of bathochromic shifts with increasing solvent polarity for a molecule with a more polar excited state, as is expected for this compound.

These computational studies are crucial for designing molecules with specific optical properties for applications in sensors, dyes, and nonlinear optical materials. ankara.edu.trsemanticscholar.org

Applications of 7 Methyl 6 Nitroquinoline As a Building Block in Organic Synthesis

Utilization in the Construction of Complex Heterocyclic Systems

The transformation of 7-Methyl-6-nitroquinoline into 6-amino-7-methylquinoline is a critical first step in its application for building complex heterocyclic systems. This resulting diamine is a prime candidate for condensation reactions with various electrophiles to construct additional fused rings. For instance, the reaction of 6-amino-7-methylquinoline with dicarbonyl compounds or their equivalents can lead to the formation of new heterocyclic rings, such as pyrazines or other polycyclic aromatic systems.

While specific examples detailing the use of this compound are not extensively documented in readily available literature, the known reactivity patterns of analogous compounds, such as other substituted aminoquinolines, provide a strong basis for its potential in this area. The amino group at the 6-position and the endocyclic nitrogen of the quinoline (B57606) ring can act as nucleophiles in reactions designed to build fused imidazole, oxazole, or thiazole (B1198619) rings, leading to novel polycyclic heteroaromatic compounds with potential applications in medicinal chemistry and materials science.

Precursor for Advanced Quinoline Scaffolds

This compound serves as an excellent starting point for the synthesis of a variety of substituted quinoline derivatives, which are often key scaffolds in the development of pharmaceuticals and agrochemicals. The nitro group can be transformed into a wide range of other functional groups, significantly expanding the accessible chemical space.

The reduction of the nitro group to an amine is the most common transformation, yielding 6-amino-7-methylquinoline. This amine can then undergo a variety of reactions, including:

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate that can be replaced by a wide range of substituents, including halogens, hydroxyl, cyano, and aryl groups, through Sandmeyer and related reactions.

Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides provides access to a diverse set of amides and sulfonamides, which are common motifs in bioactive molecules.

Palladium-Catalyzed Cross-Coupling Reactions: The corresponding diazonium salt or a halogenated derivative can participate in cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, to form carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of complex substituents.

These transformations enable the synthesis of a library of advanced quinoline scaffolds with tailored electronic and steric properties for specific applications.

| Starting Material | Reagents | Product | Potential Applications |

| This compound | Fe/HCl or SnCl2/HCl | 6-Amino-7-methylquinoline | Precursor for further functionalization |

| 6-Amino-7-methylquinoline | NaNO2, HBF4 | 7-Methylquinoline-6-diazonium tetrafluoroborate | Intermediate for substitution reactions |

| 7-Methylquinoline-6-diazonium tetrafluoroborate | CuBr | 6-Bromo-7-methylquinoline | Precursor for cross-coupling reactions |

| 6-Amino-7-methylquinoline | Acetic anhydride | 6-Acetamido-7-methylquinoline | Modification of biological activity |

Role in the Synthesis of Functional Organic Materials

The quinoline nucleus is known to exhibit interesting photophysical and electronic properties, making it a valuable component in the design of functional organic materials. The ability to introduce various substituents onto the this compound core allows for the fine-tuning of these properties.

For example, the introduction of extended π-conjugated systems through cross-coupling reactions at the 6-position can lead to the formation of dyes, fluorescent probes, and organic semiconductors. The inherent polarity and hydrogen bonding capabilities of the quinoline nitrogen can also be exploited in the design of materials with specific self-assembly properties. While direct examples of the use of this compound in this context are not prevalent, the synthetic versatility it offers makes it a promising candidate for the development of novel functional materials. The synthesis of polyquinolines, for instance, has been explored for their excellent optical, electrical, and thermal properties.

Strategic Intermediate in Target Molecule Synthesis

The structural features of this compound make it a strategic intermediate in the total synthesis of complex natural products and other target molecules. The quinoline core is present in numerous alkaloids and other biologically active compounds. By starting with a pre-functionalized quinoline such as this compound, synthetic routes can be significantly shortened and made more efficient.

The ability to selectively modify the 6- and other positions of the quinoline ring allows for the introduction of key functionalities required for the target molecule. For example, the amino group derived from the nitro group can be used to construct a key bond in a complex heterocyclic system or to attach a side chain necessary for biological activity.

| Target Molecule Class | Synthetic Strategy Involving this compound |

| Polycyclic Alkaloids | Reduction of the nitro group followed by intramolecular cyclization reactions. |

| Substituted Quinolines with Biological Activity | Functional group interconversion of the nitro group and subsequent elaboration of the molecular scaffold. |

| Quinoline-based Ligands | Introduction of coordinating groups at the 6-position via the corresponding amino or halo derivatives. |

Analytical Methodologies for Characterization and Purity Assessment in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating 7-Methyl-6-nitroquinoline from reaction mixtures, identifying impurities, and quantifying its concentration. The choice of technique is dictated by the compound's physicochemical properties, such as its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purification of non-volatile and thermally sensitive compounds like this compound. In a typical reverse-phase (RP) HPLC setup, a non-polar stationary phase is used with a polar mobile phase. For a related compound, 7-Methyl-8-nitroquinoline (B1293703), a reverse-phase HPLC method has been described using a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time, the time it takes for the analyte to pass through the column, is a characteristic parameter for identification under specific chromatographic conditions. Quantification is achieved by integrating the area under the peak in the chromatogram and comparing it to a calibration curve generated from standards of known concentration.

Table 1: Illustrative HPLC Parameters for a Related Compound (7-Methyl-8-nitroquinoline)

| Parameter | Value |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detection | UV-Vis or Mass Spectrometry (MS) |

This data is illustrative for a related isomer and serves as an example of typical HPLC conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. In the context of this compound synthesis, GC-MS can be employed to analyze the reaction mixture, identify the product, and detect any byproducts or unreacted starting materials.

The sample is first vaporized and introduced into a gas chromatograph, where it travels through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. For instance, in the analysis of a reaction mixture containing the isomers 7-methylquinoline (B44030) and 5-methylquinoline (B1294701), GC-MS was used to identify the two components and determine their relative ratio. researchgate.net

Following separation by GC, the eluted components enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. For the related compound 6-nitroquinoline, the mass spectrum shows a molecular ion peak and characteristic fragment ions. nih.gov Similarly, the mass spectrum of 2-methyl-6-nitroquinoline (B57331) is available and provides a reference for fragmentation patterns.

Spectroscopic Characterization Methods

Spectroscopic techniques are vital for elucidating the molecular structure of this compound. These methods rely on the interaction of electromagnetic radiation with the molecule to provide information about its chemical bonds, functional groups, and the arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for organic structure determination. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of a related compound, 7-nitroquinoline, distinct signals are observed for each unique proton in the molecule. chemicalbook.com The chemical shift (δ) of each signal, its integration (the area under the peak), and its splitting pattern (multiplicity) provide information about the electronic environment, the number of protons, and the neighboring protons, respectively. For another related compound, 6-nitroquinoline, ¹H NMR data is also available. chemicalbook.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For 7-nitroquinoline and 6-nitroquinoline, ¹³C NMR data has been reported, allowing for the assignment of each carbon atom in the quinoline (B57606) ring system. nih.govchemicalbook.comspectrabase.com

Table 2: Illustrative ¹H NMR Chemical Shifts for a Related Compound (7-Nitroquinoline)

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | 9.094 | dd |

| H-3 | 7.717 | dd |

| H-4 | 8.495 | d |

| H-5 | 8.208 | d |

| H-6 | 8.321 | dd |

Data obtained in acetone-d6. This data is for a related compound and serves as an example. chemicalbook.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

The IR spectrum of a nitroquinoline derivative will exhibit characteristic absorption bands. The strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are typically observed in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring are found in the 1400-1600 cm⁻¹ region. For the related compound 6-nitroquinoline, an ATR-IR spectrum is available, showing these characteristic peaks. nih.gov

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In mass spectrometry, a molecule is converted into ions, which are then separated based on their mass-to-charge ratio (m/z).

The electron ionization (EI) mass spectrum of a compound like this compound would be expected to show a prominent molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For the related compound 6-nitroquinoline, the mass spectrum shows the molecular ion at m/z 174, along with significant fragments at m/z 128 (loss of NO₂) and 101. nih.gov The mass spectrum of 7-methylquinoline, a precursor, shows a molecular ion at m/z 143. massbank.eu The fragmentation of methoxyquinolines has also been studied, providing insight into the behavior of substituted quinolines in the mass spectrometer. cdnsciencepub.com

Table 3: Key Mass Spectral Data for a Related Compound (6-Nitroquinoline)

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 174 | 99.99 | [M]⁺ |

| 128 | 60.77 | [M - NO₂]⁺ |

| 116 | 34.89 |

This data is for a related compound and is illustrative of a typical fragmentation pattern. nih.gov

Elemental Analysis for Compound Purity

Elemental analysis is a fundamental technique in analytical chemistry used to determine the elemental composition of a pure organic compound. For a synthesized compound like this compound, this method, specifically CHN analysis, serves as a crucial checkpoint for verifying its empirical formula and assessing its purity. researchgate.net The most common method for this analysis is combustion analysis. researchgate.netnmrmbc.com

In this process, a precisely weighed sample of the compound is burned in an excess of oxygen at high temperatures (around 1000 °C). nmrmbc.com This combustion quantitatively converts the carbon in the sample to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas or nitrogen oxides (which are then reduced to N₂). These combustion products are separated and measured by detectors, allowing for the calculation of the mass percentage of each element in the original sample. researchgate.net

The purity of the synthesized compound is then evaluated by comparing the experimentally determined mass percentages with the theoretically calculated values based on its molecular formula. For this compound (C₁₀H₈N₂O₂), the theoretical elemental composition can be calculated as follows:

Molecular Weight: 188.18 g/mol

Carbon (C): (10 * 12.011) / 188.18 * 100% = 63.82%

Hydrogen (H): (8 * 1.008) / 188.18 * 100% = 4.28%

Nitrogen (N): (2 * 14.007) / 188.18 * 100% = 14.89%

Oxygen (O): (2 * 15.999) / 188.18 * 100% = 17.01%

| Compound | Element | Theoretical % | Found % | Reference |

|---|---|---|---|---|

| This compound (C₁₀H₈N₂O₂) | C | 63.82 | - | Calculated |

| H | 4.28 | - | Calculated | |

| N | 14.89 | - | Calculated | |

| 7-Methyl-8-nitroquinoline (Isomer) | C | 63.82 | 64.47 | brieflands.com |

| H | 4.28 | 4.65 | brieflands.com | |

| N | 14.89 | 14.98 | brieflands.com | |

| 2-Methyl-6-nitroquinoline (Isomer) | C | 63.80 | 62.5 | nih.gov |

| H | 4.28 | 3.98 | nih.gov | |

| N | 14.90 | 15.2 | nih.gov |

This table presents the theoretical elemental composition of this compound and compares it with the experimentally found values for its isomers, demonstrating the application of elemental analysis in purity verification.

Electroanalytical Methods for Quinoline Derivatives

Electroanalytical methods are a category of techniques in analytical chemistry that use the measurement of electrical properties like potential and/or current to quantify an analyte in a solution. nih.govu-szeged.hufiveable.me These methods, particularly polarography and voltammetry, have proven effective for the determination of trace amounts of various quinoline derivatives, including genotoxic nitroquinolines. semanticscholar.orgresearchgate.net The core of these techniques lies in the electrochemical reduction or oxidation of the target molecule at an electrode surface.

The electrochemical behavior of nitro derivatives of quinoline, such as 5-nitroquinoline, 6-nitroquinoline, and 8-nitroquinoline, has been investigated using mercury electrodes. researchgate.net The nitro group (-NO₂) in these compounds is electrochemically active and undergoes reduction. This process typically involves an initial four-electron reduction of the nitro group to a hydroxyamino group. researchgate.net By measuring the current generated during this reduction as a function of an applied potential, quantitative analysis can be performed.

Several specific voltammetric techniques have been optimized for the analysis of nitroquinolines: researchgate.net

DC Tast Polarography (DCTP): A classic polarographic method.

Differential Pulse Polarography (DPP): Offers enhanced sensitivity compared to DCTP by applying potential pulses.

Differential Pulse Voltammetry (DPV): Utilizes a stationary electrode (like a hanging mercury drop electrode, HMDE) and provides low detection limits.

Adsorptive Stripping Differential Pulse Voltammetry (AdSDPV): A highly sensitive technique where the analyte is first preconcentrated by adsorption onto the electrode surface before the voltammetric scan is performed.

These methods are highly sensitive, allowing for the quantification of nitroquinolines at very low concentrations, often in the nanomolar range. researchgate.net The applicability of voltammetric methods extends to other quinoline derivatives as well, such as fluoroquinolones, where sensitive cathodic stripping voltammetry has been developed for their determination in pharmaceutical preparations. jfda-online.com

| Technique | Analyte | Electrode | Limit of Quantification (LQ) / Detection (LOD) | Reference |

|---|---|---|---|---|

| Differential Pulse Polarography (DPP) | 5-Nitroquinoline | DME | ~1 x 10⁻⁸ mol/L | researchgate.net |

| Differential Pulse Polarography (DPP) | 6-Nitroquinoline | DME | ~9 x 10⁻⁸ mol/L | researchgate.net |

| Differential Pulse Voltammetry (DPV) | 8-Nitroquinoline | HMDmE | ~1 x 10⁻⁷ mol/L | researchgate.net |

| Adsorptive Stripping DPV (AdSDPV) | 8-Nitroquinoline | HMDmE | ~1 x 10⁻⁸ mol/L | researchgate.net |

| Cathodic Stripping Voltammetry | Norfloxacin (a fluoroquinolone) | - | 10 µg/mL (LOD) | jfda-online.com |

| Cathodic Stripping Voltammetry | Enoxacin (a fluoroquinolone) | - | 50 ng/mL (LOD) | jfda-online.com |

This table summarizes various electroanalytical techniques used for the determination of different quinoline derivatives, highlighting the high sensitivity of these methods. DME: Dropping Mercury Electrode; HMDmE: Hanging Mercury Drop minielectrode.

Future Research Directions

Development of Novel Catalytic Approaches for Synthesis

Traditional methods for quinoline (B57606) synthesis, such as the Skraup and Friedländer reactions, often require harsh conditions and can lead to mixtures of isomers, complicating purification. nih.govnih.goviipseries.org Future research should focus on developing novel catalytic systems to improve the synthesis of 7-Methyl-6-nitroquinoline with high regioselectivity and yield.

One promising avenue is the use of nanocatalysts. For instance, silica-functionalized magnetite nanoparticles (Fe3O4@SiO2) have been successfully employed to enhance the yield and reduce reaction times in the synthesis of 2-methyl-6-nitroquinoline (B57331). nih.gov This approach could be adapted for this compound, potentially offering a greener and more efficient synthetic route. Research in this area would involve optimizing catalyst size, morphology, and surface chemistry to maximize catalytic activity and selectivity for the desired isomer. nih.govnih.gov

Furthermore, transition-metal-catalyzed C-H bond functionalization represents a powerful strategy for the modular synthesis of substituted quinolines. researchgate.net Future studies could explore catalysts based on palladium, rhodium, or copper to direct the annulation of appropriate precursors to selectively form the 7-methyl-6-nitro substitution pattern, minimizing the formation of other isomers. organic-chemistry.org

| Catalyst Type | Potential Advantage for Synthesis | Relevant Precursors |

| Nanocatalysts (e.g., Fe3O4@SiO2) | Increased yield, reduced reaction time, catalyst reusability. nih.govnih.gov | Substituted anilines and α,β-unsaturated aldehydes/ketones. |

| Transition-Metal Catalysts (e.g., Pd, Ni) | High regioselectivity via C-H activation, milder reaction conditions. organic-chemistry.org | 4-Methyl-3-nitroaniline and various alkynes or carbonyl compounds. |

| Solid-Acid Catalysts (e.g., Zeolites) | Green chemistry approach, ease of separation, potential for shape selectivity. chemicalbook.com | Substituted anilines and glycerol (B35011) or related compounds. |

Exploration of Undiscovered Reactivity Patterns

The electronic properties of this compound, governed by the opposing effects of the methyl and nitro groups, suggest a rich and largely unexplored reactivity. The nitro group is strongly electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. libretexts.org Conversely, the methyl group is an activating, ortho-, para-director. libretexts.org

Future research should systematically investigate the following:

Nucleophilic Aromatic Substitution (SNAr): The position of the nitro group could render specific positions on the quinoline ring susceptible to nucleophilic attack. Studies could explore reactions with various nucleophiles (alkoxides, amines, etc.) to generate a library of novel functionalized quinolines.

Reduction of the Nitro Group: The conversion of the nitro group to an amine is a pivotal transformation. This would yield 7-methylquinolin-6-amine, a versatile intermediate for synthesizing a wide range of derivatives, including amides, sulfonamides, and diazo compounds, opening pathways to new bioactive molecules and functional materials. chemicalbook.com

Functionalization of the Methyl Group: The reactivity of the 7-methyl group could be explored through reactions such as oxidation to a carboxylic acid or halogenation, providing another handle for further derivatization.

Cine- and tele-Substitution: In some nitroquinolone systems, steric strain can induce unusual reactivity, such as cine-substitution, where a nucleophile attacks the carbon adjacent to the one bearing the leaving group. nih.govnih.gov Investigations could determine if the steric and electronic environment in this compound can facilitate similar unconventional reaction pathways.

Advanced Computational Modeling of Complex Reaction Systems

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the behavior of molecules. nih.govnih.gov For this compound, advanced computational modeling can provide invaluable insights where experimental data is lacking.

Future computational studies should focus on:

Reaction Mechanism Elucidation: Modeling the reaction pathways for various synthetic routes can help rationalize experimentally observed regioselectivity or predict the outcomes of untested catalytic systems. This includes calculating the activation energies for the formation of different isomers. researchgate.net

Electronic Structure and Reactivity Descriptors: DFT calculations can map the electronic landscape of the molecule, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and molecular electrostatic potential (MEP). rsc.orgresearchgate.net These calculations can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. A related compound, 2-Methyl-8-nitroquinoline, has been the subject of such computational investigation. researchgate.net

Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra can aid in the structural characterization of this compound and its reaction products, providing a benchmark for experimental data. researchgate.net

| Computational Method | Research Application | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of transition states and reaction pathways. | Prediction of regioselectivity in synthesis; rationalization of catalyst performance. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption spectra. | Understanding of photophysical properties; correlation with experimental UV-Vis data. rsc.org |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and intermolecular interactions. | Insight into donor-acceptor interactions and chemical stability. nih.gov |

Integration into Supramolecular Assembly Research

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Crystal engineering, a subset of this field, focuses on designing solid-state architectures. ias.ac.in Quinoline derivatives, while not extensively studied in this context, are promising building blocks (tectons) due to their rigid, planar structure and ability to participate in π–π stacking and hydrogen bonding. acs.org

The specific substitution pattern of this compound offers intriguing possibilities for directing supramolecular assembly. Future research could explore:

Self-Assembly in Solution: Investigating the potential for this compound to self-assemble into ordered structures in solution. The balance of hydrophobic (quinoline core, methyl group) and polar (nitro group) characteristics could lead to the formation of aggregates, vesicles, or gels under specific solvent conditions.

Host-Guest Chemistry: The electron-deficient nature of the nitro-substituted ring system may allow this compound to act as a host for electron-rich guest molecules, forming charge-transfer complexes with potential applications in sensing or electronics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-methyl-6-nitroquinoline, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via nitration of 7-methylquinoline using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) under controlled temperatures (0–5°C) to favor regioselectivity at the 6th position. Post-reaction purification involves neutralization, extraction with dichloromethane, and recrystallization from ethanol. Yield optimization requires careful monitoring of stoichiometry, temperature, and reaction time to minimize byproducts like 5-nitro isomers .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituent positions and confirms nitro-group placement. Infrared (IR) spectroscopy verifies nitro (NO₂) stretching vibrations (~1520 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation, while X-ray crystallography resolves ambiguities in regiochemistry for crystalline derivatives. Elemental analysis validates purity (>95%) .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration be addressed to ensure consistent 6-nitro product formation?

- Methodological Answer : The methyl group at the 7th position exerts a meta-directing effect, but competing para-directing effects from the quinoline ring can lead to isomerization. Computational modeling (e.g., Density Functional Theory) predicts electron density distribution to identify reactive sites. Experimentally, using mixed acids (H₂SO₄/HNO₃) at low temperatures (−10°C) and adding nitronium tetrafluoroborate (NO₂BF₄) as a nitrating agent enhances 6-nitro selectivity .

Q. What strategies are employed to design this compound derivatives with enhanced biological activity?

- Methodological Answer : Functionalization at the nitro group (e.g., reduction to amine) or quinoline core (e.g., introducing fluorine at the 8th position) improves bioavailability and target binding. For example:

- Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, enabling further coupling (e.g., with phthalimidoalkyl bromides) .

- Fluorination : Electrophilic fluorination using Selectfluor® introduces fluorine, enhancing metabolic stability .

Structure-Activity Relationship (SAR) studies should compare IC₅₀ values across derivatives to identify optimal substituents .

Q. How can contradictory bioactivity data in literature for this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from variations in assay protocols (e.g., cell lines, incubation times). Standardization using NIH guidelines for preclinical studies is critical:

- Replication : Conduct dose-response curves in triplicate across multiple cell lines.

- Controls : Include positive (e.g., doxorubicin for cytotoxicity) and negative controls.

- Meta-analysis : Use statistical tools (e.g., ANOVA, Tukey’s test) to compare datasets and identify outliers .

Q. What computational approaches predict the reactivity and binding affinity of this compound in drug discovery?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with biological targets (e.g., topoisomerase II). Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects with experimental IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.